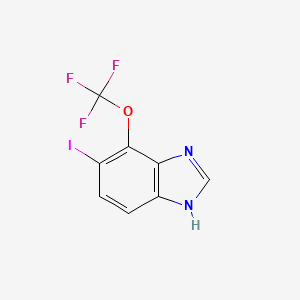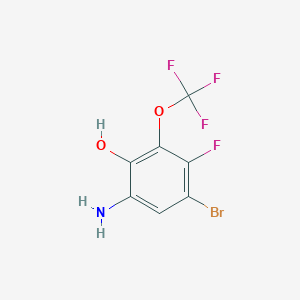![molecular formula C13H19NO3 B13432192 4-[Bis(2-methoxyethyl)amino]benzaldehyde CAS No. 27913-87-7](/img/structure/B13432192.png)
4-[Bis(2-methoxyethyl)amino]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-methoxyethyl)amino]benzaldehyde is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-methoxyethyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The nitro group is reduced to an amino group, and the resulting compound is then subjected to further reactions to introduce the bis(2-methoxyethyl)amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
4-[Bis(2-methoxyethyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-[Bis(2-methoxyethyl)amino]benzoic acid.
Reduction: 4-[Bis(2-methoxyethyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[Bis(2-methoxyethyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
4-[Bis(2-hydroxyethyl)amino]benzaldehyde: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
4-[Bis(2-chloroethyl)amino]benzaldehyde: Contains chloroethyl groups, leading to different reactivity and applications.
4-[Bis(2-acetyloxyethyl)amino]benzaldehyde: Features acetyloxyethyl groups, used in different industrial applications
Uniqueness
4-[Bis(2-methoxyethyl)amino]benzaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl groups enhance its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
27913-87-7 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
4-[bis(2-methoxyethyl)amino]benzaldehyde |
InChI |
InChI=1S/C13H19NO3/c1-16-9-7-14(8-10-17-2)13-5-3-12(11-15)4-6-13/h3-6,11H,7-10H2,1-2H3 |
InChIキー |
HXWZUIRTJFHDLT-UHFFFAOYSA-N |
正規SMILES |
COCCN(CCOC)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)

![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
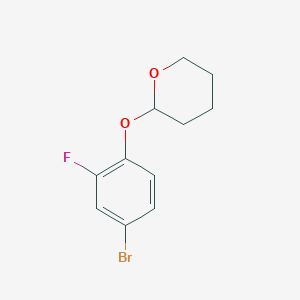
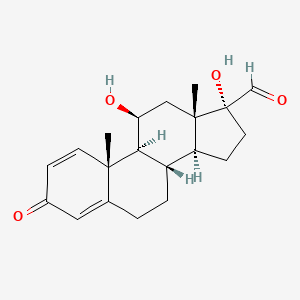
![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
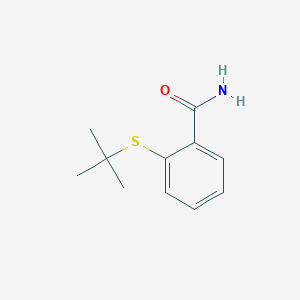


![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)


